molecular formula C10H8ClNO5S B2986697 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS No. 1225726-09-9

1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Cat. No.: B2986697
CAS No.: 1225726-09-9
M. Wt: 289.69
InChI Key: QBBKBMNAHGGJMU-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzoxazine core substituted with an ethyl group at the 1-position, two ketone groups at the 2- and 4-positions, and a sulfonyl chloride moiety at the 6-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, polymers, and agrochemicals. Its reactive sulfonyl chloride group enables nucleophilic substitution reactions, facilitating the introduction of sulfonamide or sulfonate functionalities into target molecules .

Properties

IUPAC Name

1-ethyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO5S/c1-2-12-8-4-3-6(18(11,15)16)5-7(8)9(13)17-10(12)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKBMNAHGGJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Ethylated Benzoxazine Sulfonyl Chlorides

Compound : 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 74171-22-5)

  • Molecular Formula : C₈H₅ClN₂O₅S
  • Molecular Weight : 276.65 g/mol
  • Key Differences :
    • Lacks the ethyl group at the 1-position, reducing steric hindrance and lipophilicity.
    • Lower molecular weight (276.65 vs. ~304.7 g/mol for the ethylated variant).
    • Reactivity: The absence of the ethyl group may enhance accessibility of the sulfonyl chloride for nucleophilic attacks, increasing reaction rates in certain conditions .

Compound : 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4)

  • Molecular Formula : C₇H₅ClN₂O₄S
  • Molecular Weight : 248.64 g/mol
  • Key Differences :
    • Contains only one ketone group (2-oxo) compared to the target compound’s 2,4-dioxo structure.
    • Reduced electron-withdrawing effects may slightly decrease sulfonyl chloride reactivity .

Benzenedisulfonyl Chlorides

Compound : 1-Ethyl-2,4-benzenedisulfonyl chloride

  • Molecular Formula : C₈H₈Cl₂O₄S₂
  • Molecular Weight : 331.24 g/mol
  • Key Differences :
    • Features a benzene ring with two sulfonyl chloride groups (positions 2 and 4) and an ethyl substituent.
    • Higher reactivity due to dual sulfonyl chlorides but less thermal stability.
    • Applications: Primarily used in polymer synthesis (e.g., polysulfonates) rather than pharmaceuticals .

Benzothiadiazine Sulfonamides

Compound : 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (CAS N/A)

  • Molecular Formula : C₇H₅ClN₂O₄S₂
  • Molecular Weight : 284.71 g/mol
  • Key Differences :
    • Contains a benzothiadiazine ring with a sulfonamide group instead of sulfonyl chloride.
    • Reduced electrophilicity due to the amide group, limiting utility in nucleophilic substitutions.
    • Applications: Widely used as diuretics (e.g., hydrochlorothiazide derivatives) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
1-Ethyl-2,4-dioxo-...-sulfonyl chloride (Target) C₁₀H₉ClN₂O₅S ~304.7 Ethyl, 2,4-dioxo, sulfonyl chloride High (steric hindrance moderates reactivity) Pharma intermediates, polymers
2,4-Dioxo-...-sulfonyl chloride (CAS 74171-22-5) C₈H₅ClN₂O₅S 276.65 2,4-dioxo, sulfonyl chloride Higher reactivity than ethylated variant Organic synthesis
1-Ethyl-2,4-benzenedisulfonyl chloride C₈H₈Cl₂O₄S₂ 331.24 Dual sulfonyl chlorides Very high, less stable Polymer production
6-Chloro-...-sulfonamide 1,1-dioxide C₇H₅ClN₂O₄S₂ 284.71 Sulfonamide, benzothiadiazine Low electrophilicity Diuretics, antihypertensives

Biological Activity

1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₆ClNO₄S
  • Molar Mass : 247.66 g/mol
  • CAS Number : 1785307-15-4

Biological Activity Overview

The biological activities of benzoxazine derivatives, including this compound, have been extensively studied. These compounds often exhibit significant pharmacological properties such as:

  • Antioxidant Activity :
    • Research indicates that related benzoxazine compounds demonstrate potent antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, with IC₅₀ values comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Properties :
    • The sulfonyl chloride moiety in benzoxazines has been linked to antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains and fungi .
  • Cytotoxic Effects :
    • Preliminary cytotoxicity studies suggest that some benzoxazine derivatives exhibit selective toxicity towards cancer cell lines while sparing non-cancerous cells. For example, specific analogs have been tested against human cancer cell lines with promising results .

Antioxidant Activity

A study on related benzoxazine derivatives evaluated their antioxidant potential using DPPH and FRAP assays. The results indicated that certain compounds exhibited IC₅₀ values ranging from 4.74 to 92.20 μg/mL, indicating a strong ability to neutralize free radicals .

CompoundIC₅₀ (μg/mL)Reference
Ascorbic Acid4.57
Compound 20b6.89
Compound 20t4.74

Antimicrobial Activity

Research has shown that benzoxazine derivatives possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, compounds with a sulfonyl chloride group have been reported to exhibit significant fungicidal effects against specific fungal strains .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of various benzoxazine derivatives revealed that they can selectively induce apoptosis in cancer cells while showing low toxicity in normal fibroblast cell lines at concentrations up to 250 μg/mL . This selectivity is crucial for developing potential anticancer agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound may donate electrons to free radicals or chelate metal ions that catalyze oxidative stress.
  • Antimicrobial Mechanism : The sulfonyl chloride group can react with nucleophiles in microbial cells, leading to cellular damage or inhibition of growth.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via sulfonation of the parent benzoxazine core. A two-step approach is typical: (1) Preparation of the 1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine scaffold using ethylation of the corresponding carboxylic acid derivative (e.g., 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid, as referenced in Enamine Ltd’s Building Blocks Catalogue ). (2) Sulfonation using chlorosulfonic acid or sulfur trioxide in a controlled environment to introduce the sulfonyl chloride group.
  • Characterization : Intermediates should be analyzed via 1^1H/13^13C NMR to confirm regioselectivity of sulfonation. Mass spectrometry (HRMS) and IR spectroscopy (for S=O stretching at ~1370–1350 cm1^{-1}) are critical. Purity can be assessed via HPLC with UV detection at 254 nm .

Advanced Reactivity and Stability

Q. Q2. How do substituents on the benzoxazine core influence the stability and tautomeric equilibria of sulfonyl chloride derivatives?

Methodological Answer:

  • Substituent Effects : Substituents like electron-withdrawing groups (e.g., -SO2_2Cl) stabilize the closed tautomer (2,4-dihydro-1H-3,1-benzoxazine) over the open imine form. This is corroborated by studies on organometallic benzoxazines, where bulky substituents (e.g., cymantrenyl) enhance stability through steric hindrance and electronic effects .
  • Experimental Design : Use variable-temperature NMR to monitor tautomeric shifts. Computational studies (DFT) can predict frontier molecular orbitals (HOMO-LUMO gaps) to explain substituent-dependent reactivity .
Substituent (R)Stability (ΔG, kcal/mol)Tautomer Preference
Phenyl-2.1Open imine
Cyrhetrenyl-4.8Closed benzoxazine
Cymantrenyl-5.3Closed benzoxazine

Data adapted from organometallic benzoxazine studies

Mechanistic Studies

Q. Q3. What are the dominant reaction mechanisms for nucleophilic substitution at the sulfonyl chloride group?

Methodological Answer:

  • Mechanistic Pathways : The sulfonyl chloride group undergoes nucleophilic substitution (SN_N2) with amines, alcohols, or thiols. Reaction rates depend on solvent polarity (e.g., DMF accelerates substitution) and the nucleophile’s pKa. For example, primary amines react faster than secondary amines due to steric effects .
  • Contradiction Resolution : Conflicting reports on hydrolysis rates (e.g., aqueous vs. anhydrous conditions) can be resolved using kinetic isotope effects (KIE) to distinguish between associative and dissociative pathways .

Biological Activity and Pharmacological Potential

Q. Q4. How can researchers evaluate the pharmacological potential of this compound in cancer cell lines?

Methodological Answer:

  • Experimental Design :
    • Cytotoxicity Assays : Use MTT or SRB assays on HCT-116 (colon) and MDA-MB231 (breast) cancer cells. Compare IC50_{50} values with cisplatin as a positive control .
    • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
    • Structure-Activity Relationship (SAR) : Modify the ethyl or sulfonyl groups and compare bioactivity. For example, replacing the ethyl group with a cyrhetrenyl moiety increased antiproliferative activity by 40% in MDA-MB231 cells .

Analytical Challenges

Q. Q5. How can structural ambiguities in sulfonated benzoxazines be resolved using spectroscopic techniques?

Methodological Answer:

  • Ambiguity Sources : Overlapping signals in 1^1H NMR (e.g., aromatic protons near the sulfonyl group) and regioselectivity of sulfonation.
  • Resolution Strategies :
    • 2D NMR : HSQC and HMBC correlations can assign quaternary carbons and confirm sulfonation at position 6.
    • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, as demonstrated for related triazolothiadiazines .
    • Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to separate positional isomers .

Computational Modeling

Q. Q6. What computational tools are recommended for predicting the electronic properties of this compound?

Methodological Answer:

  • Software : Gaussian 16 or ORCA for DFT calculations. Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost.
  • Key Analyses :
    • Frontier Orbitals : HOMO-LUMO gaps correlate with reactivity. For example, a smaller gap (<4 eV) predicts higher electrophilicity at the sulfonyl chloride group .
    • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate tautomer stability in DMSO or chloroform .

Contradictory Data in Literature

Q. Q7. How should researchers address discrepancies in reported reaction yields for sulfonamide derivatives?

Methodological Answer:

  • Root Causes : Variations in reaction conditions (e.g., excess amine, moisture sensitivity) or purification methods.
  • Resolution Protocol :
    • Reproduce Key Studies : Standardize conditions (e.g., anhydrous DMF, 0°C for amine addition).
    • Analytical Validation : Use LC-MS to quantify side products (e.g., hydrolyzed sulfonic acid).
    • Meta-Analysis : Compare data from peer-reviewed journals (e.g., J. Med. Chem.) over commercial sources to minimize bias .

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